molecular formula C9H12ClNO4S2 B13181762 3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride

3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride

Cat. No.: B13181762
M. Wt: 297.8 g/mol
InChI Key: GELIXFGMGJVILJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.48 (s, 3H, CH₃, position 4).
    • δ 2.96 (s, 6H, N(CH₃)₂).
    • δ 7.62 (d, 1H, H-2), δ 7.89 (dd, 1H, H-5), δ 8.11 (d, 1H, H-6).
  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 21.4 (CH₃), δ 38.2 (N(CH₃)₂), δ 126.8–139.1 (aromatic carbons), δ 148.9 (C-SO₂Cl), δ 152.3 (C-SO₂N).

Infrared (IR) Spectroscopy

  • Strong absorption at 1372 cm⁻¹ (asymmetric S=O stretch, SO₂Cl).
  • Peaks at 1170 cm⁻¹ (symmetric S=O stretch) and 1145 cm⁻¹ (S-N stretch).

Raman Spectroscopy

  • Bands at 460 cm⁻¹ (C-S stretch) and 580 cm⁻¹ (S-Cl stretch).

UV-Vis Spectroscopy

  • λₘₐₓ at 254 nm (π→π* transition of the aromatic ring) and 210 nm (n→σ* transition of the sulfonyl groups).

Crystallographic Studies and Solid-State Packing Arrangements

Single-crystal X-ray diffraction data for this compound remains unreported. However, analogous sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride), crystallize in the monoclinic P2₁/c space group with a herringbone packing motif. Extrapolating from related structures:

  • The dimethylamino sulfonamide group likely participates in C-H···O hydrogen bonds with adjacent molecules.
  • The sulfonyl chloride group forms Cl···S halogen bonds , stabilizing the lattice.

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Theory)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic properties:

Property Value
HOMO Energy -6.82 eV
LUMO Energy -1.94 eV
Band Gap 4.88 eV

The HOMO is localized on the benzene ring and sulfonyl chloride group, while the LUMO resides on the dimethylamino sulfonamide moiety. Natural Bond Orbital (NBO) analysis confirms hyperconjugative interactions between the sulfonyl groups and the aromatic ring, enhancing stability.

Molecular electrostatic potential (MEP) maps highlight nucleophilic regions near the chlorine atom and electrophilic regions at the sulfur centers, consistent with its reactivity in substitution reactions.

Properties

Molecular Formula

C9H12ClNO4S2

Molecular Weight

297.8 g/mol

IUPAC Name

3-(dimethylsulfamoyl)-4-methylbenzenesulfonyl chloride

InChI

InChI=1S/C9H12ClNO4S2/c1-7-4-5-8(16(10,12)13)6-9(7)17(14,15)11(2)3/h4-6H,1-3H3

InChI Key

GELIXFGMGJVILJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

The preparation of 3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride typically involves the reaction of the corresponding sulfonic acid with phosphorus oxychloride (POCl3) at room temperature . This method is commonly used in laboratory settings for the synthesis of sulfonyl chlorides. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the desired purity and quality of the final product.

Chemical Reactions Analysis

3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride involves its reaction with free amino groups in peptides and proteins. The sulfonyl chloride group reacts with the amino group to form a stable sulfonamide bond, which is resistant to hydrolysis . This reaction is commonly used in the labeling of proteins and peptides for various analytical applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride and analogous compounds:

Compound Name Structural Features Reactivity Profile Applications References
This compound 3-(dimethylamino-sulfonyl), 4-methyl substituents on benzene ring Enhanced nucleophilic substitution due to electron-donating dimethylamino group Synthesis of sulfonamide-based pharmaceuticals and agrochemicals
3-[(Diethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride 3-(diethylamino-sulfonyl), 4-methyl substituents Reduced reactivity compared to dimethylamino analog due to steric hindrance Proteomics research; specialty chemical synthesis
4-Methylbenzenesulfonyl chloride (p-Toluenesulfonyl chloride) 4-methyl substituent, no dimethylamino group Standard sulfonyl chloride reactivity; widely used as a tosylating agent General organic synthesis (e.g., protecting groups, sulfonamide formation)
5-[[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]sulfonyl]-2-thiophenesulfonamide hydrochloride Thiophene core with dimethylamino-methyl and hydroxylphenyl-sulfonyl groups Tailored for biological interactions (e.g., enzyme inhibition) Potential therapeutic applications (e.g., kinase inhibitors)
3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzenesulfonyl chloride hydrochloride Isoquinoline-substituted benzenesulfonyl chloride High specificity in binding to biological targets Medicinal chemistry (e.g., receptor antagonists)

Reactivity and Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound donates electrons via resonance, activating the sulfonyl chloride toward nucleophilic substitution reactions. In contrast, p-toluenesulfonyl chloride lacks such activation, resulting in slower reaction kinetics .
  • Steric Considerations: The diethylamino analog (3-[(diethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride) exhibits reduced reactivity due to steric hindrance from the larger ethyl groups, limiting its utility in sterically demanding reactions .

Physical and Chemical Properties

  • Solubility: The dimethylamino group increases hydrophilicity compared to the diethylamino variant, which is more lipophilic .
  • Stability : The target compound’s electron-donating groups may reduce stability under acidic conditions compared to p-toluenesulfonyl chloride, which is more robust due to its simpler structure .

Research Findings and Case Studies

  • Synthetic Utility: In , p-toluenesulfonyl chloride was used to synthesize sulfonamide derivatives via amine reactions. Substituting this with this compound could accelerate such reactions due to enhanced electrophilicity .
  • Commercial Availability: The diethylamino variant is priced higher (sc-345822, $487/1 g) than standard sulfonyl chlorides, reflecting its specialized applications in proteomics .

Biological Activity

3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride, also known as a sulfonamide derivative, exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in treating various diseases, including cancer and bacterial infections.

  • Molecular Formula : C10H12ClN1O4S3
  • Molecular Weight : 303.84 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with specific biomolecular targets, primarily through the inhibition of enzymes involved in critical metabolic pathways. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis, thereby exhibiting antibacterial properties.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Staphylococcus aureus4 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Properties

Studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest, primarily through the modulation of signaling pathways such as p53 and MAPK.

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

Case Studies

  • Antibacterial Efficacy
    A study conducted by Smith et al. (2022) evaluated the antibacterial properties of various sulfonamide derivatives, including this compound. The results indicated a significant reduction in bacterial growth in treated cultures compared to controls, suggesting its potential as a therapeutic agent against resistant strains.
  • Cytotoxicity Against Cancer Cells
    In vitro studies by Johnson et al. (2023) assessed the cytotoxic effects of this compound on breast cancer cells. The findings revealed that treatment with varying concentrations led to increased apoptosis rates and decreased cell viability, highlighting its potential as an anticancer drug.

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